N-(4,5-diphenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-diphenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that features both thiazole and pyrazole rings. The thiazole ring is a five-membered ring containing nitrogen and sulfur atoms, while the pyrazole ring is a five-membered ring containing two nitrogen atoms .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, suggesting they interact with multiple targets .
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities , suggesting that this compound may have various molecular and cellular effects.
Action Environment
The solubility properties of thiazole derivatives suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and organic solvents.
Biochemical Analysis
Biochemical Properties
N-(4,5-diphenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its biological effects.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in inflammation and cell proliferation . By affecting these pathways, it can alter the expression of genes related to these processes, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes, such as COX, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, it may interact with receptors and ion channels, modulating their function and influencing cellular responses. These interactions at the molecular level contribute to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may produce active metabolites that contribute to its biological effects. Additionally, it can influence metabolic flux and alter the levels of specific metabolites, further impacting cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can influence its overall efficacy and safety.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within these subcellular structures can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-diphenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 2-aminothiazole with benzaldehyde derivatives to form the thiazole ring . The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones . The final coupling step involves the reaction of the thiazole and pyrazole intermediates under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-diphenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the heterocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(4,5-diphenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are known for their anti-inflammatory and appetite-suppressant properties.
Uniqueness
N-(4,5-diphenylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to the combination of both thiazole and pyrazole rings, which may confer a broader range of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-14-13-17(25(2)24-14)20(26)23-21-22-18(15-9-5-3-6-10-15)19(27-21)16-11-7-4-8-12-16/h3-13H,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZWSAUNHLRRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.